1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride
Übersicht
Beschreibung
1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride is a useful research compound. Its molecular formula is C12H14ClF3N2O and its molecular weight is 294.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride is a compound of increasing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a trifluoromethyl group and a benzoyl moiety, which contributes to its unique biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design.
This compound exerts its biological effects primarily through interactions with specific molecular targets. It has been shown to inhibit certain enzymes and modulate receptor activity, leading to various cellular responses.
Key Mechanisms:
- Enzyme Inhibition : The compound interacts with tyrosine kinases, similar to other piperazine derivatives, inhibiting their activity and affecting downstream signaling pathways such as RAS/RAF/MEK/ERK and PI3K/AKT.
- Receptor Modulation : It has been observed to bind to serotonin receptors, influencing neurotransmitter signaling which may have implications in treating neurological disorders .
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast) | 12.5 | Induction of apoptosis |
HT29 (Colon) | 15.0 | Cell cycle arrest |
A2780 (Ovarian) | 10.0 | Inhibition of DNA synthesis |
These findings suggest that the compound may be a promising candidate for further development as an anticancer agent .
Antimicrobial Activity
In vitro studies have demonstrated that the compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Pathogen | MIC (µg/mL) | Comparison Control |
---|---|---|
Staphylococcus aureus | 3.12 | Ciprofloxacin (2) |
Escherichia coli | 12.5 | Ciprofloxacin (2) |
The results indicate that the compound is more effective against Staphylococcus aureus compared to Escherichia coli, highlighting its potential as an antibacterial agent .
Case Studies
A recent study evaluated the efficacy of this compound in combination with existing chemotherapeutic agents. The combination therapy demonstrated enhanced cytotoxicity against resistant cancer cell lines when compared to monotherapy.
- Study Design : Cancer cell lines were treated with varying concentrations of the compound alongside doxorubicin.
- Results : The combination led to a synergistic effect, reducing cell viability significantly more than either agent alone.
This suggests that the compound could be utilized in combination therapies to overcome drug resistance .
Pharmacokinetics
Pharmacokinetic studies reveal that the compound is well-absorbed when administered orally, with a bioavailability exceeding 90%. Its metabolism primarily involves cytochrome P450 enzymes, which can be influenced by co-administered drugs.
Eigenschaften
IUPAC Name |
piperazin-1-yl-[4-(trifluoromethyl)phenyl]methanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O.ClH/c13-12(14,15)10-3-1-9(2-4-10)11(18)17-7-5-16-6-8-17;/h1-4,16H,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCHTVPTLLSBCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.